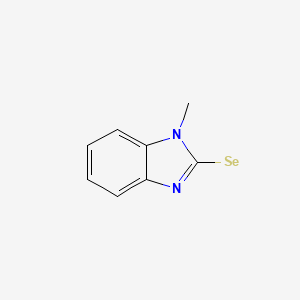

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone est un composé organosélénié caractérisé par la présence d'un cycle benzimidazole avec un atome de sélénium doublement lié au carbone en position 2.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone peut être synthétisée par réaction du 2-chloro-1-méthylbenzimidazole avec l'hydroselénure de sodium. La réaction se produit généralement dans des conditions douces, souvent sous atmosphère inerte pour éviter l'oxydation du composé sélénié . Le schéma réactionnel général est le suivant :

2-chloro-1-méthylbenzimidazole+hydroselénure de sodium→1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone ne soient pas largement documentées, la synthèse suit probablement des principes similaires à ceux des méthodes de laboratoire, mis à l'échelle pour une production plus importante. Cela implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions

La 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone subit diverses réactions chimiques, notamment :

Oxydation : L'atome de sélénium peut être oxydé pour former des sélénoxides ou des sélénones.

Réduction : Les réactions de réduction peuvent convertir l'atome de sélénium à un état d'oxydation inférieur.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du centre de sélénium.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les thiols ou les amines peuvent réagir avec le centre de sélénium dans des conditions douces.

Principaux produits

Oxydation : Sélénoxides et sélénones.

Réduction : Espèces de sélénium réduites.

Substitution : Divers dérivés benzimidazoliques substitués.

4. Applications de la recherche scientifique

La 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone a plusieurs applications dans la recherche scientifique :

Biologie : Elle a été étudiée pour son potentiel d'antioxydant et son rôle dans l'inhibition enzymatique.

Médecine : Explorée pour ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.

Industrie : Utilisée dans le développement de matériaux aux propriétés électroniques et optiques uniques.

5. Mécanisme d'action

Le mécanisme d'action de la 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone implique son interaction avec les molécules biologiques par l'intermédiaire de l'atome de sélénium. Le sélénium peut former des liaisons avec les acides aminés contenant du soufre dans les protéines, modifiant potentiellement leur fonction. Cette interaction peut moduler l'activité enzymatique et influencer les états redox cellulaires, contribuant aux effets biologiques du composé .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone has been investigated for its antimicrobial , anticancer , and antiviral properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported a minimum inhibitory concentration (MIC) of 12.5 µg/ml against S. aureus .

- Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines. A notable study found that compounds similar to this one demonstrated IC50 values ranging from 25 to 50 µM against glioblastoma cells .

- Antiviral Properties : Preliminary investigations suggest potential effectiveness against viral pathogens; however, further studies are required to elucidate specific mechanisms and efficacy .

Coordination Chemistry

The ability of this compound to form complexes with metals such as zinc and cadmium has been explored. These complexes exhibit interesting structural characteristics and bonding interactions that can be leveraged in material science applications .

| Metal | Complex Formed | Notable Characteristics |

|---|---|---|

| Zinc | [H(sebenzim Me)]₂ZnX₂ | Exhibits hydrogen bonding with halides |

| Cadmium | [H(sebenzim Me)]₂CdX₂ | Similar bonding interactions as zinc complexes |

Material Science

The unique properties of this compound make it a candidate for developing new materials with enhanced functionalities. Its incorporation into organic semiconductors and light-emitting diodes (LEDs) is being investigated due to its electronic properties stemming from the benzimidazole structure .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, researchers found that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. The case highlighted the importance of the selenium atom in modulating the compound's effectiveness against microbial pathogens.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of benzimidazole derivatives. The study indicated that substituents at the 2-position significantly influenced cytotoxicity against different cancer cell lines, suggesting that optimizing these compounds could lead to more effective cancer therapeutics.

Mécanisme D'action

The mechanism of action of 1-METHYL-1H-1,3-BENZIMIDAZOL-2-YLHYDROSELENIDE involves its interaction with various molecular targets. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can disrupt cellular processes in pathogens. The benzimidazole ring can interact with enzymes and receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Méthyl-2,3-dihydro-1H-benzimidazole-2-thione : Structure similaire mais avec du soufre au lieu du sélénium.

1-Méthyl-2,3-dihydro-1H-benzimidazole-2-one : L'oxygène remplace le sélénium, ce qui entraîne des propriétés chimiques différentes.

Unicité

La 1-Méthyl-2,3-dihydro-1H-benzimidazole-2-sélénone est unique en raison de la présence de sélénium, qui confère une réactivité et une activité biologique distinctes par rapport à ses analogues soufrés et oxygénés.

Activité Biologique

1-Methyl-2,3-dihydro-1H-benzimidazole-2-selone is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzimidazole, a class of compounds known for their diverse pharmacological properties. The presence of selenium in its structure enhances its reactivity and biological activity. The compound's synthesis typically involves the reaction of 1-methylbenzimidazole with selenium sources under specific conditions, leading to the formation of the selone derivative .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

- Anticancer Properties : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific biochemical pathways. It has shown potential in inhibiting tumor growth in vitro and in vivo models .

- Metal Coordination : The ability of this compound to form coordination complexes with metal ions (e.g., mercury) suggests a role in detoxifying heavy metals, which could have therapeutic implications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : In a study evaluating various benzimidazole derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Cancer Cell Studies : Research involving human cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .

- Heavy Metal Interaction : Investigations into the coordination chemistry of this compound showed that it forms stable complexes with mercury salts, which could lead to new strategies for mercury detoxification in biological systems .

Propriétés

Formule moléculaire |

C8H7N2Se |

|---|---|

Poids moléculaire |

210.13 g/mol |

InChI |

InChI=1S/C8H7N2Se/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3 |

Clé InChI |

DFDOEKPWKUTSAI-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2N=C1[Se] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.